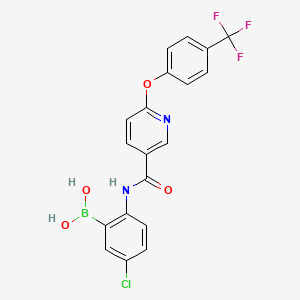

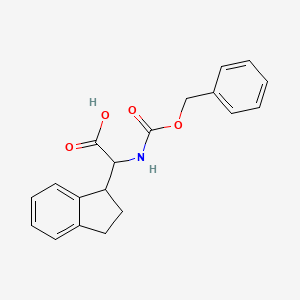

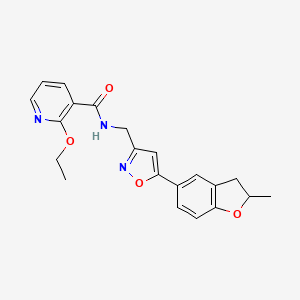

![molecular formula C24H18N4O3S3 B2521419 4-(indolin-1-ilsulfonil)-N-(7-metilbenzo[1,2-d:3,4-d']bis(tiazol)-2-il)benzamida CAS No. 361170-96-9](/img/structure/B2521419.png)

4-(indolin-1-ilsulfonil)-N-(7-metilbenzo[1,2-d:3,4-d']bis(tiazol)-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide" is a complex molecule that likely exhibits a range of interactions due to its multiple functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide and thiazole derivatives, which can provide insights into the behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multicomponent reactions, as seen in the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives . These reactions typically include the use of thioureas, amines, and halogenated compounds. Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives and N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides also involves the use of substituted hydrazides and acids. These methods suggest that the synthesis of the compound would likely involve a multistep process, potentially including the formation of thiazole rings and subsequent amide coupling reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions are crucial in the formation of supramolecular assemblies and can influence the physical properties of the compounds. The crystal structures of these compounds reveal intricate networks of interactions that can lead to the formation of gels or other supramolecular structures.

Chemical Reactions Analysis

Benzamide and thiazole derivatives can participate in a variety of chemical reactions. The presence of amide groups suggests the possibility of nucleophilic acyl substitution reactions. Additionally, the thiazole ring can be involved in electrophilic aromatic substitution reactions due to the electron-rich nature of the heterocycle . The sulfur atoms in the thiazole rings may also engage in reactions, such as the formation of sulfanylidene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiazole derivatives are influenced by their molecular structure. The presence of multiple heteroatoms and functional groups can lead to a wide range of properties, such as solubility in various solvents, melting points, and stability. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives indicates that similar compounds may also form gels under certain conditions. The stability and reactivity of these compounds can be modulated by the presence of substituents on the benzamide and thiazole rings.

Aplicaciones Científicas De Investigación

Construcción selectiva de derivados de indol catalizada por hierro

Resumen: Considerando la importancia de desarrollar catalizadores potentes y las características farmacofóricas de los derivados de indol, los investigadores han descrito un enfoque conmutable para la funcionalización oxidativa C(sp³)–H de las indolin-2-onas catalizada por hierro. Este método permite transformaciones selectivas con excelente actividad y quimioselectividad utilizando FeCl₂ como catalizador, aire como oxidante y alcohol como disolvente. Cabe destacar que se pueden sintetizar derivados de indol valiosos, incluidas las isatinas e isoíndigos simétricas y no simétricas, con rendimientos de buenos a excelentes. La síntesis a escala de gramos de compuestos con actividad anticancerígena biológica pone de manifiesto aún más su potencial práctico .

Desviando la reacción de Mannich para aminas cíclicas α-terciarias

Resumen: La venerable reacción de Mannich típicamente proporciona un motivo de amina α-secundaria lineal. Sin embargo, una ligera pero racional modificación de las entradas de la reacción desvía esta reacción de tres componentes, proporcionando una amina cíclica α-terciaria. Específicamente, se pueden acceder a las indolin-3-onas 2,2-disustituidas a través de esta estrategia, ofreciendo nuevas posibilidades para la química sintética y el descubrimiento de fármacos .

Aciloxilación directa C(sp³)–H de indolin-3-onas

Resumen: Los investigadores han desarrollado la primera aciloxilación directa catalizada por KI de indolin-3-onas con ácidos carboxílicos. Este método verde y eficiente emplea H₂O₂ acuoso al 30% como oxidante a temperatura ambiente. Como resultado, se pueden obtener varias indolin-3-onas C₂-aciloxi con un rendimiento de hasta el 96%. Esta reacción proporciona una valiosa ruta sintética para derivados de indol funcionalizados .

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential applications in organic electronics

Mode of Action

It is noted that the compound has a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π stacking, a common mode of interaction in organic compounds.

Biochemical Pathways

The compound is noted to have high oxidative stability , which could potentially influence redox-related biochemical pathways.

Result of Action

It is noted that the compound has been used in the construction of covalent organic frameworks (cofs) for photocatalytic reduction of cr(vi) and synergistic removal of organic pollutants . This suggests that the compound may have potential applications in environmental remediation.

Action Environment

It is noted that the compound has been used in photocatalytic applications , suggesting that light exposure may influence its activity.

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3S3/c1-14-25-21-20(32-14)11-10-18-22(21)33-24(26-18)27-23(29)16-6-8-17(9-7-16)34(30,31)28-13-12-15-4-2-3-5-19(15)28/h2-11H,12-13H2,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTKJQZJOKSJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

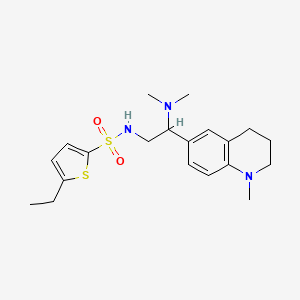

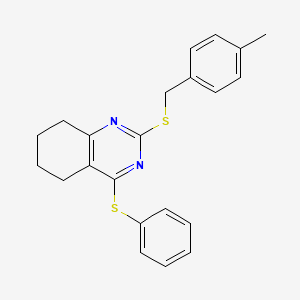

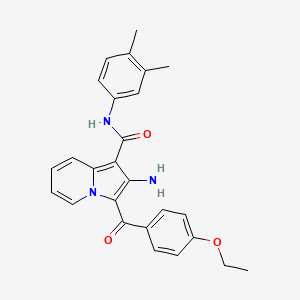

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)

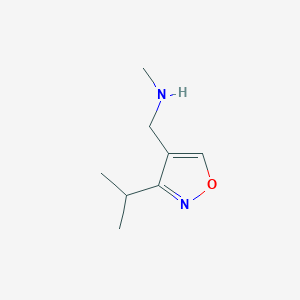

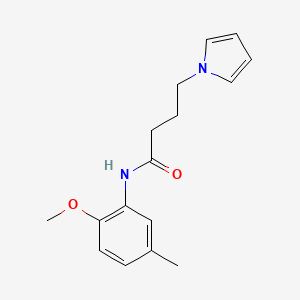

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)

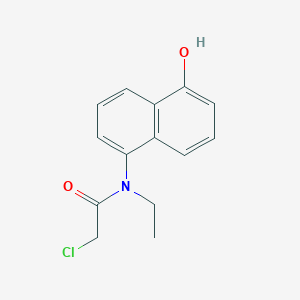

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)